molecular formula C29H34N2O3 B3950420 N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3950420
M. Wt: 458.6 g/mol
InChI Key: YTBNZVQCMUEUIG-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-benzyl-1-[(2-hydroxy-3-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O3/c1-34-27-14-8-13-26(28(27)32)22-30-18-16-25(17-19-30)29(33)31(21-24-11-6-3-7-12-24)20-15-23-9-4-2-5-10-23/h2-14,25,32H,15-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBNZVQCMUEUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include benzyl chloride, 2-hydroxy-3-methoxybenzaldehyde, and 2-phenylethylamine. The synthesis may proceed through the following steps:

    Formation of the piperidine ring: This can be achieved by reacting benzyl chloride with piperidine under basic conditions.

    Introduction of the hydroxy and methoxy groups: This step involves the reaction of the piperidine derivative with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst.

    Attachment of the phenylethyl group: The final step involves the reaction of the intermediate compound with 2-phenylethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine derivatives: These compounds share a similar piperidine core structure and may have comparable biological activities.

    Phenylethylamine derivatives: These compounds contain the phenylethylamine moiety and are known for their psychoactive properties.

    Hydroxybenzyl derivatives: These compounds have hydroxybenzyl groups and are studied for their antioxidant and anti-inflammatory effects.

Uniqueness

N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(2-hydroxy-3-methoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

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